molecular formula C16H12BrNO B8087951 1-benzyl-7-bromo-1H-indole-3-carbaldehyde

1-benzyl-7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B8087951
M. Wt: 314.18 g/mol
InChI Key: ALXQJHFSKCPDKV-UHFFFAOYSA-N
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Description

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group at the 1-position, a bromine atom at the 7-position, and an aldehyde group at the 3-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the bromination of 1-benzyl-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of biological pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde is unique due to the combined presence of the benzyl, bromine, and aldehyde groups, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-benzyl-7-bromoindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-4-7-14-13(11-19)10-18(16(14)15)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQJHFSKCPDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C(=CC=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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